![molecular formula C19H16F3N3O2 B2996399 2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1116017-26-5](/img/structure/B2996399.png)
2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.351. It is a derivative of quinazoline, a class of compounds that have been extensively investigated in medicinal and pesticide chemistry due to their structural diversity, excellent bioactivities, and biocompatibility with the natural environment .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through a hybrid pharmacophore approach . In a study, eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized . The chemical structure of one of these compounds, compound 4a, was confirmed by means of single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through single-crystal X-ray diffraction analysis . This technique allows for the unambiguous determination of the compound’s structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Against Phytopathogens
This compound and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents against phytopathogenic bacteria and fungi, which are significant in agriculture. For instance, certain derivatives have shown potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) , a bacterium responsible for rice bacterial blight. This disease can lead to crop losses of up to 50% in severe cases .
Antibacterial Properties in Agriculture
The derivatives of this compound have been designed using a hybrid pharmacophore approach, leading to the discovery of molecules with strong antibacterial properties. These molecules have been tested against various bacteria that affect crops, demonstrating the potential to improve plant health and yield .
Antifungal Applications
Some derivatives of the compound have displayed comparable antifungal activity against Gloeosporium fructigenum at certain concentrations, which is promising for the development of new fungicides that could be used in agricultural practices .
Structural Analysis via X-ray Crystallography
The chemical structure of one of the derivatives was confirmed through single-crystal X-ray diffraction analysis. This structural information is crucial for understanding the compound’s mode of action and for designing more effective derivatives .
Inhibition of Phytopathogenic Bacteria
Derivatives of this compound have shown prominent inhibition activity against phytopathogenic bacteria, which is essential for protecting crops from bacterial diseases and ensuring food security .
Potential for Pesticide Development
Given the broad spectrum of biological activities of quinazoline derivatives, including antibacterial, antifungal, and antiviral properties, there is potential for the development of new pesticides based on these compounds. This could lead to more effective and environmentally friendly pest control methods .
Role in Medicinal Chemistry
Quinazoline derivatives are considered important in medicinal chemistry due to their wide range of biological activities. They serve as building blocks for various pharmaceuticals and have potential applications in treating diseases such as cancer .
Antioxidant and Anticancer Activities
The compound’s framework is part of a class of nitrogen-containing heterocycles known for their antioxidant and anticancer activities. This opens up possibilities for the compound to be used in the development of new treatments for oxidative stress-related diseases and various forms of cancer .
Zukünftige Richtungen
The future directions for the research and development of this compound and its derivatives could involve further exploration of their antimicrobial activities. The relationships between the antibacterial activities and the molecular structures of this class of compounds could also be discussed in more detail .
Eigenschaften
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-2-16-23-14-9-5-3-7-12(14)18(25-16)27-11-17(26)24-15-10-6-4-8-13(15)19(20,21)22/h3-10H,2,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUROXHAJCINBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
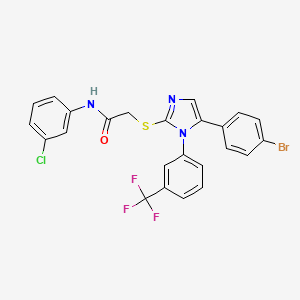
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
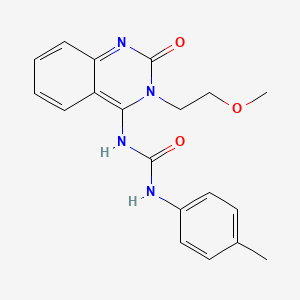
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)
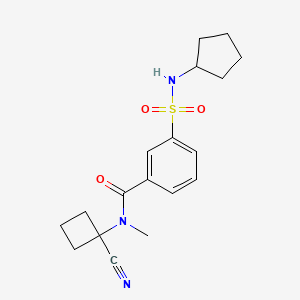
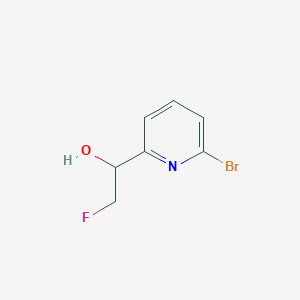
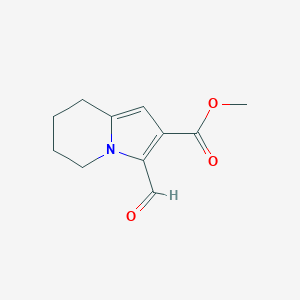

![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)

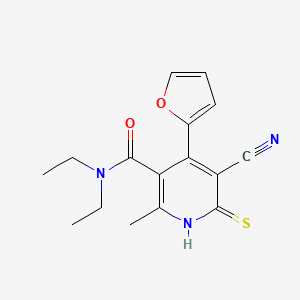
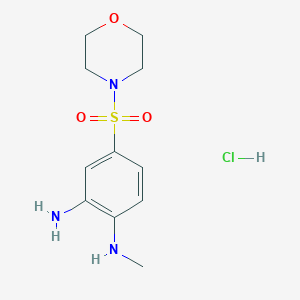
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)